REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:6]=[CH:5][NH:4][N:3]=1.Br[CH2:8][C:9](=O)[C:10]([O:12][CH2:13][CH3:14])=[O:11]>CO>[NH:3]1[C:2]2[NH:1][C:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:8][C:6]=2[CH:5]=[N:4]1
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
NC1=NNC=C1
|
Name
|
|
Quantity
|
0.293 g
|
Type
|
reactant
|
Smiles
|
BrCC(C(=O)OCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 1.5 h
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in DCM
|
Type
|
WASH
|
Details
|
washed with Na2HCO3
|
Type
|
CUSTOM
|
Details
|
The organic phase was dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
N1N=CC2=C1NC(=C2)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.238 g | |
YIELD: CALCULATEDPERCENTYIELD | 110.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |